molecular formula C14H10OS B2583084 2-[Benzo(b)thiophen-2-yl]phenol CAS No. 81344-85-6

2-[Benzo(b)thiophen-2-yl]phenol

Cat. No.: B2583084
CAS No.: 81344-85-6
M. Wt: 226.29
InChI Key: HOUFEXIRIOTXIY-UHFFFAOYSA-N
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Description

2-[Benzo(b)thiophen-2-yl]phenol ( 81344-85-6) is an organic compound with the molecular formula C 14 H 10 OS and a molecular weight of 226.29 g/mol . This compound features a phenolic group linked to a benzo[b]thiophene scaffold, a structure of significant interest in medicinal chemistry. The benzo[b]thiophene core is a privileged structure in drug discovery, known for its versatility in interacting with biological targets. This compound serves as a key synthetic intermediate in pharmaceutical research. Its structure is particularly relevant for investigating CCR5 receptor antagonists . The CCR5 receptor is a prominent target for therapeutic intervention, and antagonists are actively studied for a range of conditions, including autoimmune diseases (such as rheumatoid arthritis), HIV infectious disease, and asthma . Researchers can utilize the phenolic and aromatic groups of this compound for further chemical modifications, such as forming ethers or esters, or participating in coupling reactions, to build more complex molecules for biological evaluation. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use. Proper handling procedures should be followed, and the product must be stored as per the provided safety data sheet.

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUFEXIRIOTXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzo(b)thiophen-2-yl]phenol typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzo[b]thiophenes in moderate to good yields . Another approach involves regioselective synthesis using coupling reactions and electrophilic cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Copper-Mediated Intramolecular Dehydrogenative C–O Cyclization

The most extensively studied reaction involves copper-catalyzed intramolecular dehydrogenative coupling to form BTBFs. This method eliminates the need for pre-functionalization (e.g., bromination) and avoids debromination side reactions .

Optimized Reaction Conditions

ComponentDetails
CatalystCu(OAc)₂ (20 mol%)
Ligand1,10-Phenanthroline (20 mol%)
BaseCs₂CO₃ (2.0 equiv)
SolventToluene
Temperature130°C under air
Reaction Time24 hours
Yield Range64–91%

This protocol is robust across substrates with electron-donating (e.g., methyl, ethyl) or electron-withdrawing (e.g., fluoro, nitro) groups .

Substrate Scope and Selectivity

The reaction exhibits substituent-dependent yields :

  • Electron-donating groups :

    • Methyl, ethyl: 85–91% yield .

    • Methoxy: 64% yield (due to competitive oxidation) .

  • Electron-withdrawing groups :

    • Fluoro (para): 85% yield .

    • Fluoro (ortho): 68% yield (steric hindrance) .

Steric effects dominate in ortho-substituted derivatives, while electronic effects are secondary .

Mechanistic Insights

The reaction proceeds via a radical pathway :

  • Single Electron Transfer (SET) : Cu(II) oxidizes the phenolic –OH group, generating a phenoxy radical .

  • Cyclization : Intramolecular C–O bond formation forms a fused thienofuran intermediate .

  • Oxidation : Cu(II) oxidizes the radical intermediate to a cation, which undergoes deprotonation to yield BTBF .

Evidence for Radical Mechanism :

  • Complete inhibition by 1,1-diphenylethylene (radical scavenger) .

  • Reduced yields with TEMPO (10%) or BHT (20%) .

Pd-Catalyzed vs. Cu-Catalyzed Approaches

ParameterCu-Mediated Method Previous Pd-Based Method
Bromination StepNot requiredRequired
DebrominationAvoidedUp to 20% side reaction
Yield (e.g., 2c)91%87%
CostLower (Cu vs. Pd)Higher

Scientific Research Applications

Chemical Applications

1. Building Block in Synthesis
2-[Benzo(b)thiophen-2-yl]phenol serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of novel compounds through various coupling reactions, including:

  • Pd-catalyzed reactions : These are essential for forming carbon-carbon bonds, allowing for the construction of intricate molecular architectures.
  • Electrophilic cyclization : This reaction helps in creating cyclic structures that are pivotal in drug discovery and material science .

2. Material Science
The compound is also explored for its role in developing new materials, particularly polymers and organic electronic devices. Its structural characteristics contribute to enhancing the performance of organic semiconductors, making it suitable for applications in:

  • Organic light-emitting diodes (OLEDs)
  • Organic photovoltaic cells (OPVs)

Biological Applications

1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting both bacterial and fungal growth, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Activity
A study synthesized derivatives of this compound and evaluated their antibacterial and antifungal properties. The results demonstrated significant activity against strains resistant to conventional treatments, highlighting its potential as a therapeutic agent .

2. Anticancer Research
The compound has been investigated for its anticancer properties, particularly its ability to inhibit histone deacetylase (HDAC). This inhibition can lead to the reactivation of tumor suppressor genes, thus providing a pathway for cancer treatment:

  • Mechanism of Action : By blocking HDAC, this compound may induce apoptosis in neoplastic cells and halt their proliferation .

Medicinal Chemistry

1. Drug Development
The versatility of this compound makes it a valuable scaffold in medicinal chemistry. It has been explored for developing drugs targeting various conditions, including:

  • Neurological Disorders : Compounds derived from this structure have shown promise in treating neurodegenerative diseases due to their ability to penetrate the blood-brain barrier.
  • Autoimmune Diseases : Its potential to modulate immune responses positions it as a candidate for treating autoimmune disorders .

Industrial Applications

1. Chemical Manufacturing
In industrial contexts, this compound is used as a precursor in synthesizing specialty chemicals. Its ability to undergo various chemical transformations allows manufacturers to create products with specific desired properties.

Data Summary Table

Application AreaSpecific UseKey Findings/Notes
ChemistryBuilding block for synthesisEssential in Pd-catalyzed reactions and cyclization
Material ScienceOrganic electronicsEnhances performance of OLEDs and OPVs
BiologyAntimicrobial agentSignificant activity against resistant pathogens
MedicineAnticancer researchInhibits HDAC; induces apoptosis in cancer cells
IndustryPrecursor for specialty chemicalsVersatile transformations leading to desired products

Comparison with Similar Compounds

Key Findings :

  • The ortho isomer exhibits superior reactivity in intramolecular cyclization reactions due to proximity of functional groups, achieving yields of 64–91% under copper-mediated conditions .
  • Para-substituted derivatives display higher melting points (e.g., 125–127°C for dibenzyl malonate derivatives) compared to ortho analogs, likely due to improved crystallinity .

Electronic and Optical Properties

Comparative studies of benzo[b]thiophene-containing compounds reveal structure-property relationships:

  • Hole Mobility: BTBT derivatives (e.g., 2-(phenylethynyl)benzo[b]thieno[2,3-d]thiophene) exhibit hole mobilities up to 0.03 cm²/Vs in organic field-effect transistors (OFETs), outperforming non-acetylenic analogs .
  • HOMO/LUMO Levels : Substituents like electron-withdrawing groups (e.g., -Cl) lower HOMO levels by ~0.3 eV, enhancing oxidative stability .

Biological Activity

2-[Benzo(b)thiophen-2-yl]phenol, a compound characterized by its unique structure featuring a benzo[b]thiophene moiety, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

IUPAC Name: 2-(benzo[b]thiophen-2-yl)phenol
Molecular Formula: C13H10OS
Molecular Weight: 218.29 g/mol

The compound features a hydroxyl group (-OH) that contributes to its biological interactions, particularly in binding with various biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. In a study involving synthesized derivatives, compounds showed broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects .

CompoundMIC against Candida albicansMIC against Cryptococcus neoformansMIC against Aspergillus fumigatus
A300.03 μg/mL0.25 μg/mL0.5 μg/mL
A310.05 μg/mL0.5 μg/mL1 μg/mL
A320.1 μg/mL1 μg/mL1.5 μg/mL
A330.04 μg/mL0.3 μg/mL0.75 μg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The hydroxyl group facilitates hydrogen bonding with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding: The compound may bind to specific cellular receptors, modulating signaling pathways involved in inflammation and cancer progression.

Case Studies

  • Antifungal Efficacy Study : A series of derivatives based on this compound were synthesized and tested for antifungal activity. The study highlighted the importance of structural modifications in enhancing efficacy against fungal strains .
  • Cancer Cell Line Study : Research on the effects of this compound on human cancer cell lines revealed that it could significantly reduce cell viability and promote apoptosis, suggesting its potential use in cancer therapy .
  • Pharmacokinetic Properties : In vivo studies demonstrated favorable pharmacokinetic profiles for certain derivatives, indicating their potential for therapeutic applications with minimal side effects .

Q & A

Q. What are the established synthetic routes for 2-substituted benzo[b]thiophenes, and how is 2-[Benzo(b)thiophen-2-yl]phenol synthesized?

The primary methods include:

  • Pd-Catalyzed Coupling : Using 2-iodothiophenol with aryl halides under palladium catalysis, yielding moderate to good efficiencies (e.g., 60–85%). This method is noted for its regioselectivity and compatibility with diverse substituents .
  • Condensation Approaches : Reacting 2-mercaptoacetone with halobenzaldehydes or benzonitriles in water-mediated conditions. This one-step protocol simplifies purification and achieves high yields (e.g., 70–90%) . For this compound, the phenolic group can be introduced via post-functionalization of pre-synthesized benzo[b]thiophene intermediates, often using hydroxylation or deprotection strategies.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm regiochemistry and substituent positions. Discrepancies in aromatic proton signals can arise due to electron-withdrawing/donating effects of the phenolic group.
  • X-ray Crystallography : Critical for resolving ambiguous structural assignments, particularly for verifying dihedral angles between the benzothiophene core and substituents (e.g., 23.9°–88.9° in related derivatives) .
  • HRMS : Validates molecular weight and purity, as highlighted in synthesis protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields and regioselectivity in synthesizing phenolic-substituted benzo[b]thiophenes?

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos improves coupling efficiency for aryl halides .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed reactions, while water-mediated systems reduce byproducts in condensation routes .
  • Temperature Control : Lower temperatures (50–80°C) minimize side reactions in sensitive substrates .
  • Directing Groups : Ortho-substituents on the phenol ring can guide regioselective coupling, though steric hindrance may require tailored catalysts.

Q. What methodologies address contradictions in spectroscopic data for benzo[b]thiophene derivatives?

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For example, overlapping aromatic signals in NMR can be deconvoluted using 2D-COSY or HSQC .
  • Computational Modeling : DFT calculations predict spectroscopic profiles (e.g., chemical shifts, bond angles) to validate experimental data .
  • Crystallographic Reference : Use known crystal structures (e.g., tetrazole analogs) as benchmarks for structural assignments .

Q. How can researchers evaluate the biological activity of this compound and its derivatives?

  • Fluorescence Studies : Measure quantum yields (e.g., Φ = 1.0 for fluorescent derivatives) to assess potential as imaging probes .
  • Receptor Binding Assays : Screen for affinity to targets like cannabinoid receptors using radioligand displacement techniques .
  • Anticancer Activity : Test cytotoxicity via MTT assays, as demonstrated for tetrazole-functionalized benzo[b]thiophenes in cancer cell lines .

Data-Driven Challenges

Q. What strategies mitigate low yields in the Pd-catalyzed synthesis of bulky 2-substituted benzo[b]thiophenes?

  • Steric Mitigation : Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning and favor mono-substitution .
  • Microwave Assistance : Accelerate reaction kinetics, reducing decomposition risks for heat-sensitive substrates.
  • Substrate Pre-activation : Introduce electron-withdrawing groups (e.g., NO₂) on aryl halides to enhance reactivity .

Q. How do electronic properties of substituents influence the photophysical behavior of this compound?

  • Electron-Donating Groups (e.g., -OH, -OCH₃) : Increase fluorescence intensity by stabilizing excited states. Derivatives with methoxy groups exhibit red-shifted emission .
  • Electron-Withdrawing Groups (e.g., -CN, -NO₂) : Quench fluorescence but enhance thermal stability, useful for materials science applications .

Tables for Key Findings

Synthetic Method Yield RangeKey AdvantagesLimitationsReferences
Pd-Catalyzed Coupling60–85%High regioselectivity, scalableSensitive to steric hindrance
Condensation with Mercaptoacetone70–90%One-step, water-compatibleLimited to acetyl-substituted
Biological Activity Assay TypeResults (IC₅₀/EC₅₀)ApplicationReferences
Anticancer (Tetrazole analogs)MTT assay (HeLa cells)2.5–10 µMTumor growth inhibition
Cannabinoid Receptor BindingRadioligand assayKi = 15–50 nMNeuropharmacology

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